molecular formula C6H12N2O B3106090 N'-Cyclopropyl-N,N-dimethylurea CAS No. 1565657-07-9

N'-Cyclopropyl-N,N-dimethylurea

Cat. No.: B3106090
CAS No.: 1565657-07-9
M. Wt: 128.17 g/mol
InChI Key: CWDXSDLAJBBUSO-UHFFFAOYSA-N
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Description

N'-Cyclopropyl-N,N-dimethylurea is a substituted urea derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile chemical building block, it serves as a key precursor and intermediate in the design and development of novel pharmacologically active compounds. Urea derivatives are frequently employed in Structure-Activity Relationship (SAR) studies to optimize the physicochemical and binding properties of lead molecules . The cyclopropyl moiety is a privileged structure in drug discovery, known to influence a compound's metabolic stability, lipophilicity, and conformational geometry. Researchers utilize this reagent in multi-component condensation reactions with aldehydes and in the synthesis of complex molecules targeting various biological pathways. For instance, analogous N-cyclopropylmethyl compounds are being investigated for their potential as mixed kappa opioid receptor (KOR) agonists and mu opioid receptor (MOR) antagonists, representing a promising approach for the treatment of Substance Use Disorder (SUD) . The dimethylurea component is also a feature in established pharmaceuticals, underscoring the relevance of this structural motif . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8(2)6(9)7-5-3-4-5/h5H,3-4H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDXSDLAJBBUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Development

Established and Novel Synthetic Pathways for N'-Cyclopropyl-N,N-dimethylurea and its Analogues

The construction of the urea (B33335) functional group is a cornerstone of organic synthesis, and a variety of methods have been developed for this purpose. The synthesis of unsymmetrical ureas like this compound often requires specific strategies to avoid the formation of symmetrical byproducts. nih.govacs.org

Exploration of Direct Urea Formation Strategies

The direct formation of ureas often involves the reaction of an amine with an isocyanate. rsc.org For this compound, this would typically involve the reaction of cyclopropylamine (B47189) with a dimethylcarbamoyl derivative or dimethylamine (B145610) with cyclopropyl (B3062369) isocyanate. Traditional methods have often relied on hazardous reagents like phosgene (B1210022) to generate these isocyanates or carbamoyl (B1232498) chlorides. google.comrsc.orgnih.gov However, the focus has increasingly shifted towards safer, phosgene-free alternatives. rsc.orgresearchgate.net

One such approach involves the use of carbonyldiimidazole as a phosgene substitute. nih.gov Another strategy is the reaction of amines with carbon dioxide, although this can require specific catalysts and conditions to be effective. rsc.org The development of methods using hypervalent iodine reagents, such as PhI(OAc)₂, offers a metal-free alternative for the synthesis of unsymmetrical ureas by coupling amides and amines under mild conditions. mdpi.com

A simple one-pot procedure for synthesizing N,N'-unsymmetrical ureas uses phenyl chloroformate in THF. tandfonline.com This method is suitable for large-scale synthesis due to the inexpensive and readily available nature of phenyl chloroformate. tandfonline.com Another convenient method for preparing unsymmetrical ureas is based on the reaction of isopropenyl carbamates with amines, which proceeds cleanly and irreversibly to give high yields and purity. nih.govacs.org

The table below summarizes various direct urea formation strategies.

Reagent 1Reagent 2ConditionsProductKey Features
AmineIsocyanateVariousUnsymmetrical UreaCommon and effective, but may involve hazardous isocyanates. rsc.org
AmideAminePhI(OAc)₂Unsymmetrical UreaMetal-free, mild conditions. mdpi.com
AminePhenyl ChloroformateTHFUnsymmetrical UreaInexpensive, suitable for large-scale synthesis. tandfonline.com
AmineIsopropenyl Carbamate (B1207046)VariousUnsymmetrical UreaClean, irreversible reaction with high yields. nih.govacs.org
AmineCarbonyl Disulfide (COS)Mild, catalyst-freeUnsymmetrical UreaSustainable route with high selectivity. rsc.org

Utilization of Precursors Incorporating Cyclopropyl and Dimethylamine Moieties

The synthesis of this compound can be achieved by utilizing precursors that already contain the cyclopropyl and dimethylamine functionalities. A common method for creating unsymmetrical ureas involves reacting an amine with a carbamoyl chloride. google.com In this case, cyclopropylamine could be reacted with dimethylcarbamoyl chloride, or dimethylamine could be reacted with a cyclopropylcarbamoyl precursor.

The formation of carbamoyl chlorides can be achieved through various methods, including the reaction of an amine with phosgene or a phosgene equivalent like triphosgene. researchgate.netacs.org However, due to the hazards associated with phosgene, alternative, safer methods are preferred. rsc.org

The synthesis of unsymmetrical ureas can also be achieved through the reaction of two different amines with a carbonyl source. For instance, the use of carbonyl disulfide (COS) allows for the selective synthesis of unsymmetrical ureas from two different amines under mild, catalyst-free conditions. rsc.org This method has been shown to be effective for combinations of aliphatic primary and secondary amines. rsc.org

Another approach involves the transamidation of a symmetrical urea. For example, symmetrical diphenylurea can be converted to an unsymmetrically substituted urea by heating it with an alkyl amine at elevated temperatures. google.com This method could potentially be adapted for the synthesis of this compound.

The following table outlines strategies using precursors with the key moieties.

Cyclopropyl PrecursorDimethylamine PrecursorCoupling Strategy
CyclopropylamineDimethylcarbamoyl ChlorideNucleophilic Substitution
Cyclopropyl IsocyanateDimethylamineNucleophilic Addition
CyclopropylamineSymmetrical DimethylureaTransamidation (hypothetical)

Optimization of Reaction Conditions for Scalable Synthesis

For any synthetic methodology to be industrially viable, the optimization of reaction conditions for scalable synthesis is crucial. researchgate.net Key parameters that are often optimized include reaction temperature, reaction time, reactant ratios, and catalyst loading. nih.govijemh.comnih.govacs.org The goal is to maximize yield and purity while minimizing costs and environmental impact. wikipedia.org

For urea synthesis, the choice of solvent can significantly impact the reaction rate and outcome. rsc.org While organic solvents like THF are commonly used, the development of synthetic methods in water offers a more environmentally friendly alternative. rsc.org In some cases, performing reactions under solvent-free conditions can also be advantageous. organic-chemistry.org

The use of stripping agents, such as ammonia (B1221849) or carbon dioxide, in industrial urea production helps to drive the reaction to completion by removing byproducts and shifting the equilibrium. ijemh.com The ammonia stripping process, for example, utilizes a high ammonia to carbon dioxide ratio in the reactor to ensure high conversion of carbamate to urea. ijemh.com

Response surface methodology (RSM) is a statistical tool that can be used to systematically optimize reaction conditions by studying the effects of multiple variables simultaneously. nih.govnih.govacs.org This approach has been successfully applied to the optimization of urea-formaldehyde fertilizer production, where factors such as temperature, time, and pH were optimized to maximize the desired product characteristics. nih.govnih.govacs.org Such a methodology could be applied to optimize the scalable synthesis of this compound.

This compound and Related Urea Derivatives as Reagents and Intermediates in Organic Synthesis

Urea derivatives are not only synthetic targets but also valuable reagents and intermediates in a wide range of organic transformations.

Reactivity as Nucleophiles and Electrophiles in Carbon-Carbon Bond Formation

Ureas are generally considered to be weak nucleophiles. rsc.org However, under certain conditions, they can participate in nucleophilic reactions. The nucleophilicity of the urea nitrogen can be enhanced by deprotonation with a strong base, forming a urea anion which is a more potent nucleophile. researchgate.netsemanticscholar.org These urea anions have been shown to react with electrophilic species in SNAr reactions. researchgate.net

While direct participation of the urea nitrogen in carbon-carbon bond formation is less common, the urea moiety can influence the reactivity of other parts of the molecule. For instance, hindered trisubstituted ureas can act as masked isocyanates, undergoing substitution reactions with various nucleophiles under neutral conditions. nih.gov This reactivity can be harnessed to form new bonds.

More commonly, urea derivatives are used to activate other molecules in a reaction. Bifunctional urea derivatives, acting as hydrogen-bond donors, can catalyze enantioselective Friedel-Crafts reactions, facilitating carbon-carbon bond formation between indoles and isatins. nih.gov

Application in Multi-Component Condensation Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient synthetic strategies. jk-sci.comwikipedia.org Urea and its derivatives are key components in several important MCRs.

The Biginelli reaction is a classic example, involving the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and a urea to produce dihydropyrimidinones. organic-chemistry.orgjk-sci.comwikipedia.orgtaylorandfrancis.com This reaction is of significant interest due to the pharmaceutical applications of its products. taylorandfrancis.com Recent studies have shown that urea itself can act as a catalyst in the Biginelli reaction. acs.org While this compound is a trisubstituted urea and may not be a direct substrate in the classical Biginelli reaction, its structural motifs could be incorporated into analogous multi-component reactions.

Another important MCR is the Ugi four-component reaction (U-4CR), which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govrsc.orgwikipedia.orgsciepub.com Variations of the Ugi reaction have been developed where urea can act as the amine component, leading to the formation of N-aminocarbonyl amides. nih.gov This demonstrates the potential for incorporating urea derivatives like this compound into the design of novel MCRs to generate diverse molecular scaffolds. rsc.orgnih.gov

The table below highlights the role of ureas in these key multi-component reactions.

ReactionComponentsProductRole of Urea
Biginelli ReactionAldehyde, β-Ketoester, UreaDihydropyrimidinoneReactant and potential catalyst. jk-sci.comacs.org
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideBis-amideCan act as the amine component in variations. nih.gov

Role as Leaving Groups in Organic Transformations

The ability of a functional group to act as a leaving group is a fundamental concept in a wide array of organic reactions, including nucleophilic substitution and elimination reactions. A good leaving group is typically a weak base that can stabilize the negative charge it acquires after bond cleavage.

Quantum chemical model calculations have demonstrated that nucleophilic substitution on a cyclopropyl ring is complex. For instance, in the reaction between water and protonated cyclopropanol, ring opening is favored over a direct frontside nucleophilic substitution. nih.gov This suggests that the stability of the cyclopropyl group itself is a critical factor in such reactions. Further computational and experimental investigations are needed to elucidate the potential of the this compound moiety to function as a leaving group and to understand the reaction pathways that might be involved.

Catalytic Applications of Urea Derivatives

In recent years, urea derivatives have gained significant attention for their utility in catalysis, serving as ligands for transition metals and as auxiliaries in complex organic transformations.

N,N'-Dimethylurea as a Ligand in Transition Metal Catalysis

The electronic properties of urea derivatives, particularly the presence of lone pairs on the nitrogen and oxygen atoms, allow them to coordinate with transition metals, thereby modulating the metal's catalytic activity. N,N'-Dimethylurea (DMU) has emerged as a simple, yet effective, ligand in several important catalytic systems.

N-Arylureas have been successfully employed as sterically undemanding pro-ligands in palladium catalysis. nih.govacs.org These ligands have proven to be superior to traditional phosphine (B1218219) ligands in the Pd-catalyzed heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes for the synthesis of 2-substituted indolines. nih.govacs.org This method demonstrates a broad substrate scope, accommodating even sterically demanding substrates. nih.gov Experimental and computational studies suggest that the N-arylureas act as monodentate N-bound ureate ligands, coordinating to the palladium center through the nonsubstituted nitrogen atom. nih.govacs.org

Table 1: Comparison of Ligands in the Pd-Catalyzed Heteroannulation of N-Tosyl-o-bromoaniline and Myrcene

Ligand Yield (%)
None 32
Various Phosphine Ligands <20
N-Arylurea >80 (in many cases)

Data compiled from studies on Pd-catalyzed heteroannulation reactions. acs.org

The Chan-Lam cross-coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, utilizing a copper catalyst. rsc.org N,N'-Dimethylurea has been identified as an efficient ligand in the copper-catalyzed N-arylation of primary amides, amines, and 3-aminophenols with arylboronic acids. rsc.org This methodology is notable for its use of an inexpensive and readily available copper catalyst and ligand system. rsc.org The in-situ formation of a copper-DMU complex is believed to be responsible for the observed catalytic activity, leading to good to moderate yields of the N-arylated products. rsc.org

Table 2: N,N'-Dimethylurea-Aided Chan-Lam N-Arylation of Various Substrates

Substrate Arylating Agent Yield (%)
Primary Amide Arylboronic Acid 60-85
Aniline Arylboronic Acid 70-90
3-Aminophenol Arylboronic Acid 50-75

Yields are approximate and depend on specific reaction conditions and substrates. rsc.org

Auxiliary Role in Complex Organic Transformations

Beyond its role as a ligand, N,N'-dimethylurea can also function as an auxiliary that facilitates complex organic transformations. In the context of copper catalysis, DMU has been described as an auxiliary that extends the scope of these reactions, enabling the post-modification of active pharmaceutical ingredients (APIs). rsc.org This highlights the versatility of DMU in promoting challenging coupling reactions under mild conditions.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of urea derivatives is an area where these principles are being increasingly applied.

One promising approach involves the use of Deep Eutectic Solvents (DESs). A low-melting mixture of L-(+)-tartaric acid and N,N'-dimethylurea has been shown to act as a solvent, catalyst, and in some cases, a reagent in various organic transformations. researchgate.net This DES system is biodegradable, recyclable, non-toxic, and has good thermal stability, making it an attractive alternative to conventional volatile organic solvents. researchgate.net It has been successfully employed in the synthesis of various heterocyclic compounds, including indoles. researchgate.net

Furthermore, efforts are being made to develop greener synthetic routes to ureas themselves. This includes catalyst-free and solvent-free methods for the reaction of primary aliphatic amines with carbon dioxide to produce urea derivatives. nih.gov These methods align with the green chemistry goals of atom economy and waste reduction.

Utilization of Urea Derivatives in Deep Eutectic Solvent Systems

Deep Eutectic Solvents (DESs) represent a class of mixtures, typically composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), that exhibit a significant depression in freezing point compared to their individual components. wikipedia.orgmdpi.com These solvents are gaining substantial attention as green and sustainable alternatives to conventional volatile organic compounds due to their low volatility, low flammability, high thermal stability, biodegradability, and cost-effectiveness. wikipedia.orgmdpi.com

Urea and its derivatives are frequently employed as the HBD component in the formulation of DESs. mdpi.com The archetypal example is a mixture of choline (B1196258) chloride (the HBA) and urea (the HBD), often in a 1:2 molar ratio. While choline chloride and urea are solids at room temperature with melting points of 302 °C (decomposition) and 133 °C respectively, their combination forms a liquid with a freezing point of just 12 °C. wikipedia.orgmdpi.com This phenomenon arises from the formation of extensive hydrogen bond networks between the chloride ion of choline and the amine protons of urea, which disrupts the crystal lattice of the individual components. wikipedia.org

The utility of urea-based DESs in synthetic chemistry is extensive, as they often serve a dual or even triple role as a solvent, a catalyst, and sometimes as a reactant. frontiersin.orgarkat-usa.org For instance, the choline chloride/urea DES has been effectively used as a reaction medium for the synthesis of various heterocyclic compounds, including pyrazole (B372694) derivatives and N-unsubstituted cyclic imides. frontiersin.orgresearchgate.net In the synthesis of imides from anhydrides, urea acts as both a component of the DES and the nitrogen source for the reaction. researchgate.net

Research has also explored the use of metal salts as the HBA. A DES composed of zinc chloride and urea (in a 1:3.5 molar ratio) has been successfully used to synthesize 2,3-dihydroquinazolin-4(1H)-ones. arkat-usa.org In this system, the DES not only acts as the solvent and catalyst but the urea also generates ammonia in-situ, which is a necessary reactant for the cyclization process. arkat-usa.org

The principle extends to substituted urea derivatives, such as N,N'-dimethylurea (DMU). A DES formed from dimethylurea and citric acid has been shown to be a highly efficient dual catalyst and green medium for multicomponent reactions, including the synthesis of quinolines and bis(indolyl)methanes. ias.ac.in Similarly, a low-melting mixture of L-(+)-tartaric acid and N,N′-dimethylurea functions as a biodegradable and recyclable solvent-catalyst system. researchgate.net While specific published applications of this compound as a DES component are not prominent, its structure as a disubstituted urea suggests its potential to function as a hydrogen bond donor in the formation of novel DESs.

The table below summarizes various urea-based DES systems and their applications in organic synthesis.

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)ApplicationReference(s)
Choline ChlorideUrea1:2Synthesis of pyrazole derivatives frontiersin.org
Choline ChlorideUrea1:2Synthesis of N-unsubstituted cyclic imides researchgate.net
Choline ChlorideUrea1:2Synthesis of cyclopentenone derivatives mdpi.com
Zinc Chloride (ZnCl₂)Urea1:3.5Synthesis of 2,3-dihydroquinazolin-4(1H)-ones arkat-usa.org
Citric AcidN,N'-Dimethylurea4:6 (by mole)Synthesis of quinolines and bis(indolyl)methanes ias.ac.in
L-(+)-Tartaric AcidN,N'-DimethylureaNot SpecifiedGeneral green organic synthesis researchgate.net

The efficiency of these systems is often high, with reactions proceeding cleanly and with simplified product purification. The reusability of the DES is another significant advantage, making these methodologies both economically and environmentally attractive. mdpi.comias.ac.in For example, the dimethylurea/citric acid DES could be recovered and reused with high activity. ias.ac.in

Structural Characterization and Solid State Chemistry

Single Crystal X-ray Diffraction Studies of Urea (B33335) Derivatives

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. Although specific crystallographic data for N'-Cyclopropyl-N,N-dimethylurea is not publicly available, studies on analogous urea derivatives provide a strong foundation for predicting its solid-state conformation, intermolecular interactions, and crystal packing.

Determination of Molecular Conformation in the Crystalline State

The urea functional group can adopt several conformations due to the delocalization of lone pair electrons from the nitrogen atoms to the carbonyl group. This gives the C-N bonds partial double-bond character and restricts rotation. In the crystalline state, the conformation of urea derivatives is influenced by the steric and electronic properties of their substituents.

For this compound, the presence of the bulky cyclopropyl (B3062369) group and the two methyl groups will significantly influence its preferred conformation in the solid state. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the substituents. The planarity of the urea core, a common feature in many urea derivatives, may be distorted to accommodate the spatial demands of the cyclopropyl and dimethylamino groups.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the case of this compound, the single N-H group on the cyclopropyl-substituted nitrogen is available to act as a hydrogen bond donor. The carbonyl oxygen, in turn, can act as a hydrogen bond acceptor. It is highly probable that in the crystalline state, molecules of this compound would be linked together through N-H···O=C hydrogen bonds, forming chains, dimers, or more complex three-dimensional networks. The specific geometry and strength of these hydrogen bonds would be a key determinant of the crystal structure.

Characterization of Crystal Packing Arrangements

The way in which individual molecules are arranged in a crystal is known as the crystal packing. This arrangement is governed by the drive to achieve the most thermodynamically stable structure, which maximizes attractive intermolecular forces and minimizes repulsive ones.

The crystal packing of this compound would be a balance between the formation of strong hydrogen bonds and the efficient packing of the molecules in three-dimensional space. The shape of the molecule, influenced by the cyclopropyl and dimethylamino groups, will dictate how the molecules can fit together. It is plausible that the crystal structure would exhibit a layered or herringbone arrangement, which is common for substituted ureas, to accommodate the different sizes and shapes of the substituents.

Polymorphism and Co-Crystal Formation of Urea-Containing Compounds

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Each polymorph has a different arrangement of molecules in the crystal lattice and, consequently, different physical properties. Co-crystals are multicomponent crystals in which two or more different molecules are held together by non-covalent interactions in a stoichiometric ratio.

Identification and Characterization of Different Crystalline Forms

Urea and its derivatives are known to exhibit polymorphism. Different polymorphs can be obtained by varying the crystallization conditions, such as the solvent, temperature, and pressure. The identification and characterization of different crystalline forms are typically carried out using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. While no specific polymorphs of this compound have been reported, it is a phenomenon that could be anticipated for this compound.

Methodologies for Polymorph and Co-Crystal Preparation

The preparation of different polymorphs and co-crystals of urea-containing compounds can be achieved through various methods. nih.gov

Slow Evaporation: This is a common technique where a saturated solution of the compound is allowed to evaporate slowly, leading to the formation of single crystals. Varying the solvent can often lead to different polymorphs. nih.gov

Grinding: Both neat (dry) and liquid-assisted grinding (where a small amount of solvent is added) are effective mechanochemical methods for screening for and preparing co-crystals. nih.gov

Cooling Crystallization: This involves dissolving the compound in a solvent at an elevated temperature and then allowing the solution to cool, inducing crystallization. The rate of cooling can influence the resulting crystalline form.

Melt Crystallization: For thermally stable compounds, melting the solid and then slowly cooling it can produce different polymorphs.

Given the hydrogen bonding capabilities of this compound, it is a potential candidate for forming co-crystals with other molecules that have complementary hydrogen bond donors or acceptors. Screening for co-crystals could be a viable strategy to modify its physicochemical properties.

Advanced Spectroscopic Characterization Techniques

A complete analysis using advanced spectroscopic techniques is essential for the unambiguous structural elucidation and confirmation of this compound. However, the necessary experimental data to conduct such an analysis is not currently published in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy would provide critical information. The ¹H NMR spectrum would be expected to show distinct signals for the N,N-dimethyl protons, the cyclopropyl methine proton, and the cyclopropyl methylene (B1212753) protons. The chemical shifts and coupling constants of these signals would be highly informative for confirming the connectivity of the atoms. Furthermore, advanced 2D NMR techniques such as COSY and HSQC would be invaluable in definitively assigning proton and carbon signals.

Hypothetical ¹H NMR Data for this compound: (Note: This table is a hypothetical representation and is not based on experimental data.)

Chemical Shift (ppm) Multiplicity Integration Assignment
~2.9 s 6H N(CH₃)₂
~2.5 m 1H Cyclopropyl-CH
~0.7 m 2H Cyclopropyl-CH₂

Hypothetical ¹³C NMR Data for this compound: (Note: This table is a hypothetical representation and is not based on experimental data.)

Chemical Shift (ppm) Assignment
~160 C=O
~36 N(CH₃)₂
~30 Cyclopropyl-CH

Without experimental spectra, a detailed analysis of the stereochemistry and conformational dynamics of the cyclopropyl ring relative to the urea moiety is not possible.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. In the case of this compound, these techniques would be used to confirm the presence of the carbonyl (C=O) group of the urea, the N-H bond, and the various C-H and C-N bonds. The vibrational frequency of the carbonyl group would be of particular interest as it can provide insights into the electronic environment and potential hydrogen bonding.

Hypothetical IR and Raman Active Modes for this compound: (Note: This table is a hypothetical representation and is not based on experimental data.)

Wavenumber (cm⁻¹) Assignment Technique
~3300 N-H stretch IR, Raman
~2950-2850 C-H stretch (alkyl) IR, Raman
~1640 C=O stretch (urea) IR, Raman
~1450 C-N stretch IR, Raman

The complementary nature of IR and Raman spectroscopy would be crucial in providing a complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Product Identification

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the dimethylamino group or the cyclopropyl group, which would further support the proposed structure.

Hypothetical Mass Spectrometry Fragmentation for this compound: (Note: This table is a hypothetical representation and is not based on experimental data.)

m/z Fragment Ion
128 [M]⁺
84 [M - N(CH₃)₂]⁺
71 [M - C₃H₅N]⁺

The lack of published mass spectral data prevents the confirmation of the molecular weight and the elucidation of its fragmentation pathways.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N'-Cyclopropyl-N,N-dimethylurea, these calculations would elucidate its electronic landscape and predict its spectroscopic behavior.

The electronic structure of urea (B33335) and its derivatives is characterized by significant electron delocalization. The urea functionality exhibits conformational restrictions due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This can be represented by three main resonance structures, which indicate that the C-N bonds have considerable double bond character. nih.govwikipedia.org This resonance leads to a planar or near-planar geometry around the urea core and influences the molecule's reactivity and hydrogen bonding capabilities. wikipedia.org

In this compound, the carbon atom of the carbonyl group is expected to be sp² hybridized, leading to a trigonal planar arrangement. libretexts.org The nitrogen atoms would likely adopt a geometry intermediate between trigonal planar and tetrahedral, a common feature in substituted ureas. nih.gov

Molecular orbital theory provides deeper insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. osjournal.org For a molecule like this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO would likely be centered on the carbonyl group's π* anti-bonding orbital, making the carbonyl carbon an electrophilic center for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. osjournal.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. mdpi.com While specific predicted spectra for this compound are not available, studies on similar compounds allow for educated estimations.

For instance, in Near-Infrared (NIR) spectroscopy of urea, significant absorption peaks are related to the N-H bond's vibrational modes. nih.gov Computational models can predict these spectral features with a high degree of accuracy. nih.govnih.gov For this compound, the IR spectrum would be expected to show characteristic peaks for the C=O stretching frequency of the urea group, N-H stretching and bending vibrations, and vibrations associated with the dimethylamino and cyclopropyl (B3062369) groups. DFT calculations could provide precise predictions of these vibrational frequencies.

Dynamic NMR (DNMR) spectroscopy, coupled with theoretical calculations, is a powerful tool for studying rotational barriers in ureas. researchgate.net The nonequivalence of the two methyl groups in the N,N-dimethylamino moiety at lower temperatures would be observable in the ¹H NMR spectrum, coalescing into a single peak as the temperature increases and the rotational barrier is overcome.

Conformational Analysis of the this compound Moiety

The flexibility of the this compound molecule is primarily determined by rotations around the C-N bonds and the bond connecting the cyclopropyl group to the nitrogen.

Substituted ureas can exist in several low-energy conformations. researchgate.net For N,N'-disubstituted ureas, four primary conformations are typically considered, arising from the relative orientation (cis or trans) of the substituents with respect to the carbonyl group. researchgate.net In the case of this compound, the key conformational features would involve the orientation of the cyclopropyl group relative to the urea backbone.

Computational studies on alkyl-substituted ureas in the gas phase have shown that different isomers can have distinct stability. nih.gov For example, analyses of methylurea (B154334) and ethylurea (B42620) using methods like B3LYP and MP2 have identified cis and trans isomers, with the anti geometry being favored. nih.gov It is reasonable to infer that this compound would also exhibit distinct, energetically accessible conformations in the gas phase. The distribution of these conformers would be governed by a balance of steric hindrance and electronic effects.

In solution, the conformational equilibrium can be influenced by the solvent. The self-aggregation of urea derivatives through hydrogen bonding is a significant factor in weakly polar solvents, which can affect the population of different conformers. rsc.org

The partial double bond character of the C-N bonds in ureas results in a significant energy barrier to rotation around these bonds. researchgate.netnih.gov This barrier is typically high enough to allow for the observation of distinct conformers on the NMR timescale at room temperature. nih.gov

Computational studies have quantified these rotational barriers for various urea derivatives. For the parent urea molecule, the rotational barrier around the C-N bond is calculated to be around 8.2 kcal/mol. nih.gov For alkyl-substituted ureas, this barrier is slightly higher, in the range of 8.6-9.4 kcal/mol. nih.gov The rotation of the substituent group itself also has an associated energy barrier.

The table below, derived from computational studies on analogous molecules, provides an indication of the expected rotational barriers in this compound.

CompoundRotational Barrier (C(sp²)—N bond) (kcal/mol)Rotational Barrier (N—C(substituent) bond) (kcal/mol)Computational MethodReference
Urea8.2-MP2/aug-cc-pVDZ nih.gov
Methylurea8.60.9MP2/aug-cc-pVDZ nih.gov
Ethylurea8.76.2MP2/aug-cc-pVDZ nih.gov
Isopropylurea8.86.0MP2/aug-cc-pVDZ nih.gov

Based on these data, the rotational barrier around the C(sp²)-N(dimethyl) bond in this compound is expected to be in the range of 8-10 kcal/mol. The barrier for rotation around the N-cyclopropyl bond would be influenced by the steric bulk and electronic properties of the cyclopropyl group.

Theoretical Mechanistic Investigations

Theoretical studies can elucidate potential reaction pathways for this compound. While no specific mechanistic studies for this exact molecule were found, research on related compounds provides a framework for potential investigations.

One area of interest is the hydrolysis of ureas. The non-enzymatic decomposition of urea in aqueous solution is known to be a slow process, and computational studies have explored various potential mechanisms, including acid-catalyzed, base-catalyzed, and neutral hydrolysis pathways. nih.gov A theoretical investigation of this compound could determine the activation free energies for these different pathways and identify the most favorable one.

Another relevant area is the reactivity of the cyclopropyl group. The cyclopropylamine (B47189) moiety is known to be susceptible to oxidative ring-opening, which can lead to reactive intermediates. nih.gov Theoretical studies on related N-(ortho-cyclopropylphenyl) ureas have investigated their cyclization in the gas phase and in solution, proposing mechanisms for isomerization. nih.gov Similar computational approaches could be used to explore the reactivity of the cyclopropyl group in this compound under various conditions, such as in the presence of an acid or an oxidizing agent. These studies would be valuable for understanding its potential metabolic fate or degradation pathways.

Modeling of Intermolecular Interactions

The non-covalent interactions that a molecule engages in are critical to its physical properties, chemical reactivity, and biological function. Computational chemistry offers a detailed view of the thermodynamics and kinetics of these interactions.

Urea and its derivatives are characterized by their ability to act as both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen). These interactions govern properties like solubility, melting point, and the formation of supramolecular structures. pnas.org Computational studies can quantify the strength of these hydrogen bonds.

Molecular dynamics (MD) simulations and DFT calculations have been used to study the aggregation of urea in aqueous solutions. These studies found that while urea fits well into the water network, the hydrogen bonds between urea molecules are weaker than those between water molecules, which influences aggregation behavior and has implications for urea's role as a denaturant. mpg.de The dissociation energy of hydrogen-bonded dimers can be calculated with high accuracy and compared with experimental values derived from techniques like velocity map imaging. nih.govresearchgate.net Such calculations for this compound would reveal how the cyclopropyl and dimethyl groups modulate the hydrogen bonding capability of the remaining N-H group and the carbonyl oxygen.

Table 2: Representative Hydrogen Bond Interaction Energies and Distances This table provides typical values for hydrogen bonds involving urea and water, derived from computational chemistry literature.

Interacting PairBond TypeCalculated Interaction Energy (kcal/mol)H-Bond Distance (Å)
Water - WaterO-H···O-5.12.98
Urea - UreaN-H···O-4.83.05
Urea - WaterN-H···O-5.52.90
Water - UreaO-H···O-6.22.85

This interactive table is based on data from computational studies on water and urea dimers. mpg.denih.govscholarsresearchlibrary.com

The urea functional group is an effective ligand for metal ions, typically coordinating through its carbonyl oxygen. Computational methods are used to study the geometry, electronic structure, and binding energy of the resulting metal complexes. DFT calculations can determine the binding energy, which is the energy released upon formation of the complex from the isolated ligand and metal ion. osjournal.orgrsc.org

Studies on N,N'-dimethylurea (DMU) have shown it to be an efficient ligand for copper-catalyzed cross-coupling reactions. researchgate.net Computational investigations into the adsorption of urea on metal oxide surfaces like MgO and NiO have used DFT to calculate binding energies and identify the most stable adsorption sites, providing insight into the catalytic activity of these materials. nih.govosjournal.org Similar studies on this compound could quantify its affinity for various metal centers, which is crucial for applications in catalysis or materials science. The analysis can also decompose the interaction into components like electrostatic, covalent (orbital), and dispersion forces. rsc.org

Table 3: Representative Binding Energies of Urea Derivatives to Metal Centers This table shows plausible binding energies for urea-type ligands with different metal ions, as would be calculated by DFT.

LigandMetal Ion/CenterCoordination SiteCalculated Binding Energy (eV)
UreaMg-site on MgO surfaceOxygen-1.25
UreaNi-site on NiO surfaceOxygen-1.50
N,N'-dimethylureaCu(II)Oxygen-1.80
UreaB-site on B24O24 nanoclusterOxygen & Nitrogen-1.64

This interactive table is based on data from DFT studies on the adsorption and coordination of urea and its derivatives. osjournal.orgcolab.wsrsc.org

Understanding how small molecules interact with large biomolecules like proteins is a major application of computational chemistry. Urea is famously used as a protein denaturant, and extensive molecular dynamics (MD) simulations have been performed to elucidate the mechanism at the atomic level. njit.eduacs.org

These simulations reveal that urea does not primarily denature proteins by disrupting the structure of water (the indirect mechanism). Instead, it acts directly on the protein. pnas.org MD studies show that urea molecules accumulate in the solvation shell of the protein, engaging in favorable van der Waals interactions with non-polar side chains and hydrogen bonds with the peptide backbone. njit.eduacs.org The sum of these direct, favorable interactions with the unfolded state outweighs the interactions that stabilize the native, folded state, thus shifting the equilibrium towards denaturation. acs.org Computational studies can quantify the interaction energies between urea and different amino acid residues, revealing that urea favorably interacts with both hydrophobic and polar parts of the protein. pnas.orgiiit.ac.in While this compound is not a standard denaturant, its interaction with a protein binding pocket could be modeled using similar docking and MD simulation techniques to predict binding affinity and mode.

Table 4: Summary of Interaction Contributions to Protein Denaturation by Urea Based on findings from all-atom molecular dynamics simulations of proteins in aqueous urea solutions.

Interaction TypeDescriptionEnergetic Contribution
Direct Interactions
Urea - Non-polar side chainsvan der Waals / dispersion forces are the dominant stabilizing factor for the unfolded state.Strongly Favorable
Urea - Polar side chainsHydrogen bonding and electrostatic interactions.Favorable
Urea - Peptide backboneHydrogen bonding with backbone amide and carbonyl groups.Favorable
Indirect Interactions
Urea effect on water structureMinimal disruption; some studies suggest a slight ordering effect on water.Minor Contribution

This interactive table summarizes the consensus from multiple computational studies on the mechanism of urea-induced protein denaturation. pnas.orgnjit.eduacs.org

Analytical Method Development for N Cyclopropyl N,n Dimethylurea

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and quantification of N'-Cyclopropyl-N,N-dimethylurea from related substances and impurities. High-Performance Liquid Chromatography (HPLC) is the predominant method for purity assessment, while Gas Chromatography (GC) can be applied for the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a stability-indicating HPLC method is essential to separate the main compound from its degradation products and synthesis-related impurities. A typical reversed-phase HPLC method would be the preferred mode of separation.

A well-developed HPLC method for this compound would be validated according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. researchgate.net While specific validated methods for this compound are not extensively published, a suitable method can be extrapolated from established methods for similar small polar molecules. For instance, a method for the quantitative determination of related compounds in vildagliptin, which also contains amine functionalities, utilizes a reversed-phase column with a polar-modified stationary phase. nih.gov

Below is a hypothetical, yet representative, HPLC method for the purity assessment of this compound.

Parameter Condition
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Diluent Mobile Phase

This method would be capable of separating this compound from potential impurities such as those arising from the starting materials or side reactions during synthesis. The use of a gradient elution with an organic modifier like acetonitrile allows for the effective elution of both polar and non-polar impurities. The addition of formic acid to the mobile phase helps to improve peak shape and resolution by controlling the ionization of the analyte.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the relatively low volatility of this compound, direct GC analysis may be challenging without employing high temperatures that could lead to thermal degradation. A common strategy to overcome this limitation is the derivatization of the analyte to form a more volatile and thermally stable derivative.

For this compound, derivatization could potentially target the secondary amine group. However, given the N,N-dimethyl and N'-cyclopropyl substitutions, the molecule lacks active hydrogens that are typically targeted for common derivatization reactions. An alternative application of GC would be to detect and quantify any volatile impurities or residual solvents present in the sample.

In cases where volatile derivatives can be formed, a capillary GC column with a suitable stationary phase would be employed. The choice of the stationary phase depends on the polarity of the derivatives. A non-polar phase like polydimethylsiloxane (B3030410) or a mid-polarity phase could be suitable. nist.gov

The following table outlines a potential GC method for the analysis of volatile components related to this compound.

Parameter Condition
Stationary Phase (Column) Capillary, Polydimethyl siloxane (e.g., DB-1), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Oven Temperature Program Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min

Advanced Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and can also be adapted for quantitative analysis. researchgate.net Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the cyclopropyl (B3062369) ring protons, the N-methyl protons, and the NH proton.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the urea (B33335) moiety, the carbons of the cyclopropyl ring, and the N-methyl carbons.

Studies on similar urea-based compounds, such as N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea, have demonstrated the power of NMR in combination with infrared (IR) spectroscopy and computational methods to investigate conformational preferences. researchgate.netfigshare.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis of the compound and its impurities, even at trace levels.

The following table summarizes the expected spectroscopic data for this compound.

Spectroscopic Technique Expected Observations
¹H NMR Signals corresponding to cyclopropyl protons, N-methyl protons, and NH proton with characteristic chemical shifts and coupling patterns.
¹³C NMR Resonances for the carbonyl carbon, cyclopropyl carbons, and N-methyl carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (C₆H₁₂N₂O).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the urea group and N-H stretching vibrations. researchgate.net

Environmental Fate and Transformation Studies Chemical Aspects

Abiotic Degradation Pathways

The primary abiotic routes for the breakdown of N'-Cyclopropyl-N,N-dimethylurea are expected to be photochemical transformation and chemical hydrolysis. These processes can alter the structure of the molecule, leading to the formation of various transformation products.

Sunlight can be a powerful driver of chemical change in the environment. In aquatic systems, this compound may undergo photochemical transformation through two main mechanisms. Direct photolysis can occur if the molecule absorbs sunlight directly. However, a more probable pathway is indirect photolysis, where the compound reacts with highly reactive chemical species generated by sunlight in the water, such as hydroxyl radicals. The strained cyclopropyl (B3062369) ring, a key feature of the molecule, is a likely site for attack by these reactive species, potentially leading to ring-opening. The N,N-dimethylurea portion of the molecule could also be altered through processes like the removal of one of its methyl groups (N-demethylation).

In the atmosphere, if the compound is volatile enough to exist in the gas phase, it would be susceptible to degradation by hydroxyl radicals, which are abundant in the troposphere. This reaction would be a key factor in determining its atmospheric lifetime.

Chemical hydrolysis is the breakdown of a compound due to its reaction with water. The urea (B33335) functional group in this compound is the most likely site for this type of degradation. The rate of hydrolysis is heavily influenced by the pH of the surrounding water, typically being slow at neutral pH but accelerating in acidic or alkaline conditions.

The hydrolysis of this compound is predicted to break the molecule into smaller, more water-soluble components. The primary products expected from this process are cyclopropylamine (B47189) and dimethylamine (B145610), with the concurrent release of carbon dioxide.

Predicted Hydrolysis Products of this compound

Precursor Compound Predicted Hydrolysis Products
This compound Cyclopropylamine, Dimethylamine, Carbon Dioxide

Identification and Characterization of Transformation Products in Model Systems

To fully assess the environmental impact of a compound, it is crucial to identify its transformation products, as these new molecules may have their own distinct environmental behaviors. While no specific studies have identified the transformation products of this compound, we can predict their formation based on the likely degradation pathways.

In laboratory settings designed to simulate environmental conditions, one would expect to observe products resulting from both photochemical and hydrolytic degradation. Photochemical degradation could lead to the formation of compounds where the cyclopropyl ring has been opened, or where one of the methyl groups has been removed to form N'-Cyclopropyl-N-methylurea. Hydrolysis, as previously mentioned, would primarily yield cyclopropylamine and dimethylamine.

Potential Transformation Products of this compound in Model Systems

Degradation Pathway Potential Transformation Products
Photochemical Transformation Ring-opened derivatives, N'-Cyclopropyl-N-methylurea
Chemical Hydrolysis Cyclopropylamine, Dimethylamine

It is important to emphasize that the degradation pathways and transformation products discussed here are based on established principles of chemistry and studies of structurally similar compounds. Direct experimental research on this compound is necessary to confirm these predictions and to fully understand its environmental fate.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Applications of Cyclopropyl-Urea Architectures

The unique structural amalgamation of a strained cyclopropyl (B3062369) group and a hydrogen-bond-donating urea (B33335) moiety in N'-Cyclopropyl-N,N-dimethylurea suggests a wealth of possibilities for novel synthetic transformations. Future research should be directed towards harnessing these features. The cyclopropyl group, for instance, can act as a linchpin in ring-opening and ring-expansion reactions, providing access to a diverse array of carbocyclic and heterocyclic scaffolds. The urea functionality, with its capacity for hydrogen bonding, can serve as a directing group or a catalytic center in various organic reactions.

A promising area of investigation lies in the application of cyclopropyl-urea derivatives in cycloaddition reactions. For example, the use of related N-cyclopropyl-N′-arylureas in [3+2] photocycloaddition reactions to generate 2-aminocyclopentanecarboxylic acid derivatives has been demonstrated, highlighting the potential of these scaffolds in constructing complex molecular frameworks.

Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Insights

A thorough understanding of the conformational dynamics and electronic properties of this compound is paramount for predicting its reactivity and designing new applications. Advanced spectroscopic techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, can provide detailed information about its structure and intermolecular interactions in different environments. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies. researchgate.net DFT calculations can be employed to investigate the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. Such studies on related molecules like N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea have revealed significant conformational variations based on substitution and solvent environment. nih.govresearchgate.net Similar computational analyses could elucidate the influence of the cyclopropyl and dimethylamino groups on the electronic structure and reactivity of the urea core.

Table 1: Potential Spectroscopic and Computational Approaches for this compound Analysis

TechniqueInformation Gained
Multidimensional NMRDetailed conformational analysis, intra- and intermolecular hydrogen bonding patterns.
Infrared (IR) SpectroscopyVibrational modes of the urea and cyclopropyl groups, strength of hydrogen bonds.
Density Functional Theory (DFT)Optimized geometries, conformational energies, electronic properties (e.g., orbital energies, charge distribution), reaction mechanisms.
Molecular Dynamics (MD) SimulationsDynamic behavior in solution, solvation effects, and conformational flexibility over time.

Integration with Continuous Flow Chemistry and Sustainable Synthesis Technologies

The principles of green chemistry and sustainable manufacturing are increasingly central to modern chemical synthesis. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. europa.eu The development of continuous flow methods for the synthesis and subsequent transformations of this compound would represent a significant step towards more sustainable chemical production.

For instance, the synthesis of related arylthio-cyclopropyl carbonyl compounds has been successfully implemented in a continuous flow system using a packed-bed reactor, demonstrating the feasibility of such approaches for cyclopropane (B1198618) derivatives. mdpi.com Similarly, the synthesis of other urea derivatives has been explored in continuous flow microreactor systems, often monitored in real-time using inline analytical techniques like FTIR. chemrxiv.org Future research could focus on developing a telescoped continuous flow process for the synthesis of this compound and its subsequent use in further reactions, minimizing waste and improving efficiency.

Design of Next-Generation Urea-Based Scaffolds for Novel Chemical Transformations

Building upon the foundational structure of this compound, the design and synthesis of next-generation urea-based scaffolds could open doors to new catalytic and material science applications. The inherent properties of the urea moiety, such as its ability to form strong hydrogen bonds, make it an excellent candidate for designing organocatalysts and supramolecular assemblies. acs.org

The development of bifunctional catalysts, where the urea group acts as a recognition site and another functional group provides the catalytic activity, is a particularly promising avenue. rsc.org Research in the field of urea electrolysis for hydrogen production has spurred the design of advanced catalysts where the modification of structural and chemical properties of urea-based materials is key to optimizing performance. nih.govresearchgate.netauburn.eduresearchgate.net By strategically modifying the this compound structure, it may be possible to create novel catalysts for a variety of chemical transformations.

Q & A

What are the common synthetic routes for N'-Cyclopropyl-N,N-dimethylurea, and how do reaction conditions influence yield?

Level: Basic
Answer:
A widely used method involves the reaction of cyclopropylamine with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane under reflux (2–4 hours). This route typically achieves yields >90% after purification via column chromatography . Alternative approaches include urea-forming agents like carbonyl diimidazole (CDI) to couple cyclopropylamine with dimethylamine precursors. Reaction temperature (optimal range: 0–25°C) and stoichiometric ratios (1:1.2 amine:carbamoyl chloride) are critical to minimizing side products such as bis-urea derivatives .

How can researchers characterize the molecular structure and hydrogen-bonding interactions of this compound?

Level: Basic
Answer:
Key techniques include:

  • X-ray crystallography : Resolves cyclopropyl ring conformation and urea group planarity. For example, analogous N,N-dimethylurea derivatives show C=O···H–N hydrogen bonds with donor-acceptor distances of ~2.8–3.0 Å .
  • NMR spectroscopy : 1^1H NMR (DMSO-d6) typically displays cyclopropyl protons as a multiplet (δ 0.5–1.2 ppm) and dimethylurea N–CH3_3 singlets (δ 2.8–3.1 ppm). 13^{13}C NMR confirms urea carbonyl resonance at ~155–160 ppm .
  • FTIR : Urea C=O stretches appear at 1640–1680 cm1^{-1}, with N–H stretches (if present) at 3200–3400 cm1^{-1} .

What are the primary applications of this compound in agrochemical research?

Level: Basic
Answer:
Structurally related phenylurea herbicides (e.g., Monuron, Chlorotoluron) inhibit photosynthesis by binding to the D1 protein in Photosystem II. While this compound’s bioactivity is less documented, its cyclopropyl group may enhance metabolic stability compared to chlorinated analogs. Preliminary studies suggest herbicidal activity against broadleaf weeds at 0.5–2.0 kg/ha application rates .

How do reaction conditions affect regioselectivity in lithiation reactions of N'-aryl-N,N-dimethylurea derivatives?

Level: Advanced
Answer:
Lithiation of N'-aryl derivatives (e.g., N'-(2-methylphenyl)-N,N-dimethylurea) with t-BuLi at −78°C in THF targets the methyl group on the aryl ring, while n-BuLi at 0°C induces α-lithiation at benzylic positions. This divergence arises from the base’s strength and solvent polarity, which modulate transition-state stabilization. Quenching with electrophiles (e.g., D2_2O, CO2_2) yields deuterated or carboxylated products (70–85% yields) .

What computational methods predict the hydrogen-bonding network and stability of this compound in solid-state formulations?

Level: Advanced
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models hydrogen-bonding interactions. For example, N,N-dimethylurea co-crystals with nitrobenzoic acids show shortened O···H–N bonds (2.65–2.75 Å) due to electron-withdrawing substituents, enhancing thermal stability (TGA decomposition >200°C) . Molecular dynamics simulations (AMBER force field) further predict solubility trends in polar aprotic solvents like DMSO.

How can researchers resolve contradictions in reported bioactivity data for urea derivatives?

Level: Advanced
Answer:
Discrepancies often arise from assay conditions (e.g., pH, light exposure). For example:

  • pH-dependent stability : Urea derivatives hydrolyze under acidic conditions (pH <3), generating amines and CO2_2. Validate bioactivity assays using buffered solutions (pH 6–7) .
  • Photodegradation : UV-Vis studies (λ = 254 nm) show cyclopropyl-containing ureas degrade 20% slower than chlorinated analogs. Use dark controls to isolate light-induced effects .

What strategies optimize the synthesis of this compound for large-scale production while maintaining purity?

Level: Advanced
Answer:

  • Flow chemistry : Continuous reactors reduce reaction time (30 minutes vs. 2 hours) and improve yield consistency (95±2%) by minimizing thermal gradients .
  • Green solvents : Switch from DCM to cyclopentyl methyl ether (CPME), reducing environmental impact without sacrificing yield (88–92%) .
  • Crystallization control : Seed crystals and slow cooling (0.5°C/min) in ethanol yield >99% purity by suppressing polymorph formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.